molecular formula C11H4F5NO3S B6617564 Pentafluorophenyl pyridine-2-sulfonate CAS No. 1199262-21-9

Pentafluorophenyl pyridine-2-sulfonate

Cat. No.: B6617564
CAS No.: 1199262-21-9
M. Wt: 325.21 g/mol
InChI Key: HUNMTSONVAJCQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentafluorophenyl pyridine-2-sulfonate is a chemical compound with the molecular formula C11H4F5NO3S and a molecular weight of 325.22 g/mol . It is known for its high reactivity and is used in various chemical reactions and applications. The compound is characterized by the presence of a pentafluorophenyl group and a pyridine-2-sulfonate group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentafluorophenyl pyridine-2-sulfonate can be synthesized through the reaction of pentafluorophenol with pyridine-2-sulfonyl chloride under basic conditions . The reaction typically involves the use of a base such as triethylamine to facilitate the formation of the sulfonate ester. The reaction is carried out at room temperature and yields the desired product with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis. The process may involve optimization of reaction parameters to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Pentafluorophenyl pyridine-2-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in reactions with this compound include amines and thiols.

    Reaction Conditions: Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile, often at room temperature or slightly elevated temperatures.

Major Products

The major products formed from reactions with this compound depend on the nucleophile used. For example, reactions with amines yield sulfonamide derivatives, while reactions with thiols produce thioether derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of pentafluorophenyl pyridine-2-sulfonate involves nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient aromatic ring of the pentafluorophenyl group is highly susceptible to nucleophilic attack, leading to the displacement of the fluorine atoms . This mechanism is facilitated by the presence of electron-withdrawing groups, which stabilize the transition state and enhance the reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentafluorophenyl pyridine-2-sulfonate is unique due to its combination of the pentafluorophenyl group and the pyridine-2-sulfonate group, which together provide high reactivity and versatility in various chemical reactions. This makes it a valuable reagent in both research and industrial applications.

Biological Activity

Pentafluorophenyl pyridine-2-sulfonate (PFPS) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis of this compound

PFPS can be synthesized through a reaction involving pentafluorophenol and pyridine-2-sulfonyl chloride. The process typically requires a base such as triethylamine to facilitate the formation of the sulfonate ester. The reaction has been reported to yield PFPS in a good yield of approximately 76% under optimized conditions .

Antiviral Properties

Research has indicated that various sulfonate esters, including PFPS, exhibit antiviral activity. Specifically, compounds derived from PFPS have been evaluated for their efficacy against HIV-1. A collection of isoxazolidinyl PFPS sulfonate esters demonstrated anti-HIV-1 activity at micromolar concentrations, suggesting that PFPS could be a valuable lead compound for the development of antiviral agents .

Antitumor Activity

PFPS and related compounds have shown promise in antitumor applications. In vitro studies indicated that certain derivatives possess antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. These findings highlight the potential of PFPS as an anticancer agent, warranting further investigation into its mechanism of action and efficacy in vivo .

The biological mechanisms underlying the activity of PFPS are still being elucidated. However, it is hypothesized that the presence of the sulfonate group enhances the compound's interaction with biological targets, potentially influencing pathways involved in cell proliferation and viral replication. The structural characteristics of PFPS may allow it to modulate enzyme activities or disrupt critical cellular processes, contributing to its observed biological effects.

Case Studies

  • Antiviral Activity Study : A study conducted on various sulfonate esters derived from PFPS revealed significant inhibition of HIV-1 replication in cell culture models. The structure-activity relationship (SAR) analysis indicated that modifications to the sulfonate group could enhance antiviral potency .
  • Antitumor Efficacy : In a recent investigation, PFPS derivatives were tested against MCF-7 breast cancer cells. Results showed a dose-dependent inhibition of cell growth, with some derivatives exhibiting IC50 values in the low micromolar range. This suggests that PFPS may act as a potential chemotherapeutic agent .

Data Summary

Property Observation
Synthesis Yield Approximately 76%
Antiviral Activity Effective against HIV-1 at micromolar levels
Antitumor Activity Significant antiproliferative effects on MCF-7 cells
IC50 Values Low micromolar range for certain derivatives

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) pyridine-2-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H4F5NO3S/c12-6-7(13)9(15)11(10(16)8(6)14)20-21(18,19)5-3-1-2-4-17-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNMTSONVAJCQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H4F5NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.